N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2-(5-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-12-7-19-11-22(18(12)24)9-16(23)20-8-14-10-26-17(21-14)13-3-5-15(25-2)6-4-13/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVUIKQPWYRVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCC2=CSC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It’s worth noting that compounds with similar structures, such as thiazole derivatives, have been found to possess diverse biological activities. These activities are often the result of the compound’s interaction with its targets, leading to changes in cellular processes.
Biological Activity
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological effects, particularly focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring and a pyrimidine derivative that contribute to its bioactivity. The presence of the methoxyphenyl group is also crucial for its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyrimidine exhibit substantial antimicrobial activity. In particular, compounds synthesized through Biginelli reactions have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that similar compounds possess minimum inhibitory concentrations (MIC) ranging from 12 to 100 μg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 12 |
| Compound B | E. coli | 54 |
| Compound C | B. subtilis | 15 |
| Compound D | P. aeruginosa | 100 |
Anticancer Activity
The anticancer potential of thiazole and pyrimidine derivatives has been extensively studied. The compound has been evaluated for cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). In vitro assays have revealed that certain derivatives exhibit significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Cytotoxicity Assay
A study conducted by Cong et al. reported that specific derivatives of the thiazole-pyrimidine class showed promising results in inhibiting cancer cell growth:
- Cell Lines Tested : K562 and MCF7
- IC50 Values : Ranged from 10 to 30 µM for effective derivatives.
This highlights the potential of these compounds as candidates for further development in cancer therapeutics.
Enzyme Inhibition
Enzyme inhibition studies have revealed that compounds similar to this compound can act as effective inhibitors against various enzymes involved in disease pathways. For instance, some studies have indicated activity against enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory processes .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| COX | 75 |
| LOX | 60 |
Scientific Research Applications
Medicinal Chemistry
N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetamide has been investigated for its potential as a therapeutic agent. Its design allows it to interact with various biological targets, making it suitable for the development of new drugs.
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrimidine moieties exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity. The thiazole ring is known to interact with cellular pathways involved in cancer proliferation. In vitro studies indicate that it can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .
Enzyme Inhibition
The compound's structure allows it to act as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases related to enzyme overactivity, such as diabetes and obesity .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers tested the antimicrobial efficacy of several thiazole derivatives, including this compound. Results demonstrated a significant reduction in bacterial growth compared to control samples .
Case Study 2: Cancer Cell Apoptosis
A recent investigation focused on the anticancer potential of various thiazole-pyrimidine hybrids. The study revealed that this compound effectively induced apoptosis in human breast cancer cells through the activation of caspase pathways .
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide group and pyrimidinone ring.
The dihydropyrimidinone ring remains stable under mild hydrolysis but may open under prolonged heating (>8 hours) in strong acids.
Oxidation Reactions
Oxidation primarily targets the sulfur atom in the thiazole ring and the dihydropyrimidinone moiety.
The methoxyphenyl group remains inert under these conditions due to its electron-donating nature .
Substitution Reactions
Electrophilic substitution occurs at the thiazole ring’s C5 position, while nucleophilic substitution targets the pyrimidinone’s methyl group.
Electrophilic Substitution
Nucleophilic Substitution
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| NH₃ (g) | EtOH, 100°C, 6 hours | 5-amino-pyrimidinone | SN2 displacement of the methyl group |
| NaSH | DMF, 80°C, 4 hours | 5-mercapto-pyrimidinone | Thiol group substitution |
Reduction Reactions
Reduction targets the amide and pyrimidinone groups.
Photochemical Reactions
UV irradiation (254 nm) induces [2+2] cycloaddition between the thiazole and pyrimidinone rings, forming a bicyclic adduct .
| Conditions | Product | Quantum Yield |
|---|---|---|
| UV (254 nm), 6 hours | Bicyclo[4.2.0]thiazole-pyrimidinone | 0.18 |
Thermal Degradation
At temperatures >200°C, the compound decomposes via:
-
Pathway 1 : Retro-Diels-Alder cleavage of the dihydropyrimidinone ring, releasing CO₂ and methylamine.
-
Pathway 2 : Degradation of the thiazole ring to H₂S and nitriles .
Key Findings from Literature
-
The thiazole ring’s reactivity dominates in electrophilic substitutions, while the pyrimidinone moiety governs hydrolytic stability .
-
Methoxyphenyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) but reduce reactivity in nonpolar media .
-
Industrial-scale synthesis requires inert atmospheres to prevent oxidation of sulfur atoms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are defined by shared acetamide backbones fused with heterocyclic systems. Below is a comparative analysis based on molecular features, synthesis routes, and reported bioactivities:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Diversity: The target compound’s thiazole-pyrimidinone hybrid distinguishes it from benzothiazole-pyrimidinone hybrids (e.g., Compound 19) and sulfonamide-tetrahydropyrimidinedione systems (e.g., Compound B13) . Substituent variations (e.g., 4-methoxyphenyl vs. 3,5-dimethoxyphenyl) influence electronic properties and binding affinity.
Synthetic Accessibility: The target compound likely employs alkylation of pyrimidinone-thiol intermediates with chloroacetamides, akin to methods for 2-[(pyrimidinyl)thio]acetamides . In contrast, Compound B13 requires sulfonamide coupling .
Bioactivity Trends: Pyrimidinone-thiazole hybrids (e.g., Compound 19) show kinase inhibition , suggesting the target compound may share similar mechanisms. Thiophene-acetamide derivatives (e.g., N-(4,6-dimethoxypyrimidin-2-yl)-2-(thienyl)acetamide) exhibit antimicrobial activity, highlighting the role of heterocyclic appendages in target specificity .
Preparation Methods
Thiazole Ring Synthesis
The 2-(4-methoxyphenyl)-1,3-thiazol-4-ylmethylamine intermediate is synthesized via a Hantzsch thiazole formation. This involves cyclocondensation of 4-methoxyphenyl thioamide with α-haloketones. For example, reacting 4-methoxybenzothioamide with chloroacetone in ethanol under reflux yields the thiazole core. The reaction mechanism proceeds through nucleophilic attack of the thioamide sulfur on the α-carbon of chloroacetone, followed by cyclization and elimination of HCl.
Reaction Conditions:
Dihydropyrimidinone Synthesis via Biginelli Reaction
The 5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl fragment is prepared via the Biginelli reaction, a one-pot multicomponent condensation of ethyl acetoacetate, urea, and an aldehyde. Using 5-methylfurfural as the aldehyde component in hydrochloric acid-ethanol at reflux yields the dihydropyrimidinone core.
Optimization Note:
-
Acid catalysts (e.g., HCl, p-TsOH) improve yields to 85–90% compared to Lewis acids.
-
Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes.
Acetamide Linker Formation
Amidation of Carboxylic Acid
The acetamide bridge is formed by coupling 2-(5-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)acetic acid with the thiazole-methylamine intermediate. A two-step protocol is employed:
-
Activation: The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride.
-
Coupling: The acyl chloride reacts with the amine in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
Critical Parameters:
Alternative Coupling Reagents
Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF enable milder conditions (25°C, 12 hours) with comparable yields (75–80%).
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent patents describe continuous flow systems for thiazole and dihydropyrimidinone synthesis, reducing batch variability. Key advantages include:
Crystallization and Purification
Final purification involves sequential recrystallization from ethanol-water (4:1) and activated charcoal treatment, achieving >99% purity.
Crystallization Data:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol-water | 99.2 | 88 |
| Acetonitrile | 98.5 | 82 |
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile-water gradient) confirms purity >99% with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
Byproduct Formation During Amidation
Side products like N-acylurea (from carbodiimide reagents) are minimized using HOBt additives.
Oxidative Degradation of Dihydropyrimidinone
Storage under nitrogen at -20°C prevents oxidation of the dihydropyrimidinone core to pyrimidinone.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
The synthesis typically involves coupling thiazole and pyrimidine precursors via nucleophilic substitution or amide bond formation. For example, potassium carbonate in DMF is used to facilitate reactions under mild conditions, with TLC monitoring to track completion . Optimization can include adjusting solvent polarity, temperature (room temperature vs. reflux), and stoichiometric ratios of intermediates. Post-synthetic purification via column chromatography or recrystallization is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹). X-ray crystallography, if feasible, provides definitive structural confirmation. PubChem-derived InChI and SMILES strings can cross-validate computational predictions .
Q. What are the critical stability parameters to monitor during storage, and how should they be measured?
Monitor hygroscopicity (via Karl Fischer titration), thermal stability (Differential Scanning Calorimetry, DSC), and photostability (UV-Vis exposure tests). Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Regular HPLC analysis ensures chemical integrity over time .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences, enzyme isoforms). Standardize protocols using validated cell models (e.g., HEK293 for kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition). Employ dose-response curves (IC₅₀/EC₅₀) and statistical tools (ANOVA, p-value thresholds) to quantify reproducibility. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational modeling approaches are suitable for predicting binding affinity with target enzymes?
Molecular docking (AutoDock Vina, Glide) predicts binding poses, while Molecular Dynamics (MD) simulations assess stability over time. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., 4-methoxyphenyl vs. fluorophenyl) with activity. Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity .
Q. What strategies improve metabolic stability while maintaining pharmacological efficacy?
Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation. Prodrug approaches (e.g., esterification of acetamide) enhance bioavailability. Isosteric replacement (e.g., thiazole-to-oxazole) balances lipophilicity and metabolic resistance. Validate modifications via microsomal stability assays and in vivo pharmacokinetic studies .
Q. How should in vitro assays evaluate inhibitory potential against kinase targets?
Use recombinant kinases (e.g., EGFR, JAK2) in ATP-competitive assays with [γ-³²P]ATP. Measure inhibition via fluorescence polarization (FP) or luminescence (ADP-Glo™). Include Z’-factor validation to ensure assay robustness. Compare IC₅₀ values against known inhibitors (e.g., gefitinib for EGFR) .
Q. What methodologies analyze structure-activity relationships (SAR) in derivatives?
Synthesize analogs with systematic substitutions (e.g., methoxy → ethoxy, thiazole → imidazole). Test biological activity in parallel assays (e.g., antiproliferative, enzymatic). Apply multivariate analysis (PCA, PLS regression) to identify critical pharmacophores. Use cheminformatics tools (Schrödinger’s Canvas) to cluster analogs by activity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
